3-(Cyclopentylmethyl)-1,2-oxazol-5-amine
CAS No.: 794566-79-3
Cat. No.: VC2783507
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794566-79-3 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-(cyclopentylmethyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)5-7-3-1-2-4-7/h6-7H,1-5,10H2 |
| Standard InChI Key | IITUTJRMEQASIT-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC2=NOC(=C2)N |
| Canonical SMILES | C1CCC(C1)CC2=NOC(=C2)N |
Introduction
Chemical Identity and Structure
3-(Cyclopentylmethyl)-1,2-oxazol-5-amine belongs to the isoxazole family of heterocyclic compounds, characterized by a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms. The molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol . Its structure features a 1,2-oxazole core with a cyclopentylmethyl substituent at position 3 and an amino group at position 5 .
The chemical structure can be characterized by the following key identifiers:
The compound features two main functional groups: the cyclopentylmethyl moiety, which contributes to the lipophilic properties, and the primary amine (-NH2) at position 5, which provides opportunities for hydrogen bonding and further derivatization.
Structural Properties
The 1,2-oxazole ring is a planar, aromatic heterocycle with significant electronic characteristics due to the adjacent electronegative atoms. The positioning of the cyclopentylmethyl group creates specific steric properties that influence the compound's biological activity and chemical reactivity.
Table 1: Key Structural and Chemical Properties
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-(Cyclopentylmethyl)-1,2-oxazol-5-amine is influenced by several structural features:
-
The primary amine at position 5 can participate in nucleophilic reactions, allowing for further functionalization and derivatization .
-
The 1,2-oxazole ring system possesses aromatic character, potentially enabling electrophilic aromatic substitution reactions under certain conditions.
-
The cyclopentylmethyl group serves as a lipophilic moiety that can influence intermolecular interactions and potentially affect binding to biological targets.
Usage Restrictions
The compound is designated "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This restriction underscores its status as a research compound rather than a material approved for broader applications.
Biological Activities and Applications
Research Applications
3-(Cyclopentylmethyl)-1,2-oxazol-5-amine is primarily designated for research and development purposes . The compound's structural features suggest potential applications in medicinal chemistry and pharmaceutical research as:
-
A building block or intermediate in the synthesis of more complex bioactive molecules
-
A scaffold for structure-activity relationship (SAR) studies
-
A potential lead compound for developing receptor modulators or enzyme inhibitors
Structure-Activity Relationships
Research on compounds with structural similarities to 3-(Cyclopentylmethyl)-1,2-oxazol-5-amine has revealed significant structure-activity relationships (SAR) that may be relevant to understanding its potential biological properties.
Impact of Cycloalkyl Substituents
Studies on heterocyclic compounds have demonstrated that the nature of cycloalkyl substituents can dramatically affect biological activity:
-
In PPARγ partial agonists, derivatives with cyclopropylmethyl substituents showed 2.5-fold higher activity compared to those with isobutyl groups, suggesting that cyclosubstituents are preferable for receptor interaction compared to branched chain substituents .
-
Among cyclic alkyl analogues tested for GPR88 agonist activity, cyclobutylmethyl derivatives were particularly favored, with an EC50 of 234 nM . This suggests specific spatial and electronic requirements for optimal receptor binding.
Role of the Isoxazole Core
The isoxazole (1,2-oxazole) heterocycle serves several important functions in bioactive molecules:
-
It provides a rigid, planar scaffold that can influence the three-dimensional arrangement of substituents.
-
The nitrogen and oxygen atoms can participate in hydrogen bonding interactions with biological targets.
-
The aromatic character contributes to specific π-stacking interactions that may be important for binding to protein targets.
Research Implications and Future Directions
Synthesis Development
Further research into efficient synthetic routes for 3-(Cyclopentylmethyl)-1,2-oxazol-5-amine and its derivatives could facilitate its broader use in pharmaceutical research. Potential areas for synthetic innovation include:
-
Stereoselective approaches if specific stereoisomers show enhanced biological activity
-
Green chemistry methodologies to reduce environmental impact of synthesis
-
Scalable processes for larger-quantity production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume